Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-
CAS No.: 3672-52-4
Cat. No.: VC17294157
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3672-52-4 |
|---|---|
| Molecular Formula | C16H13NO2 |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole |
| Standard InChI | InChI=1S/C16H13NO2/c1-18-14-9-7-12(8-10-14)15-11-16(19-17-15)13-5-3-2-4-6-13/h2-11H,1H3 |
| Standard InChI Key | WKUIJNBVNZBYOE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Isoxazole Architecture
Isoxazoles are five-membered heterocyclic rings containing adjacent oxygen and nitrogen atoms, conferring electronic asymmetry that influences reactivity and intermolecular interactions. In 3-(4-methoxyphenyl)-5-phenylisoxazole, the isoxazole core (C₃H₃NO) serves as a planar scaffold, with bond lengths and angles consistent with typical isoxazole derivatives. X-ray crystallography of analogous compounds reveals a dihedral angle of approximately 42.52° between the isoxazole ring and substituted aryl groups, suggesting moderate conformational flexibility .
Substituent Effects and Stereoelectronic Properties
The 4-methoxyphenyl group at position 3 introduces electron-donating effects via the methoxy (-OCH₃) moiety, enhancing resonance stabilization. Conversely, the phenyl group at position 5 contributes lipophilicity, which may improve membrane permeability. Computational models indicate that the methoxy group adopts a near-coplanar orientation relative to the isoxazole ring (torsion angle ≈ -5.3°), optimizing π-π stacking interactions in crystalline phases .
Table 1: Key Structural Parameters of 3-(4-Methoxyphenyl)-5-Phenylisoxazole
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₃NO₂ | |
| Molecular Weight | 265.28 g/mol | |
| Dihedral Angle (Isoxazole-Phenyl) | 42.52° | |
| Torsion Angle (-OCH₃) | -5.3° |
Synthetic Methodologies
Condensation and Cyclization Strategies
A prevalent synthesis route involves the condensation of 4-methoxybenzaldehyde oxime with β-keto esters, followed by cyclization using chloramine-T as an oxidizing agent. For example, Wolf et al. (1995) demonstrated that heating 4-methoxybenzaldehyde oxime with ethyl acetoacetate and chloramine-T trihydrate in ethanol yields intermediate esters, which are subsequently hydrolyzed to carboxylic acids . Adapting this protocol, Sangale et al. (2023) synthesized dihydroisoxazole derivatives by refluxing N-(4-methoxyphenyl)propanamides with hydroxylamine hydrochloride, achieving yields of 65–78% after recrystallization .
Optimization and Scalability
Key parameters influencing yield include reaction temperature (70–80°C optimal), solvent polarity (ethanol preferred for solubility), and stoichiometric ratios of oxime to β-keto ester (1:1.2). Post-synthetic purification via column chromatography or recrystallization from ethanol ensures >95% purity, as verified by NMR and FT-IR spectroscopy .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (48 mg/mL) and ethanol (22 mg/mL). Stability studies indicate degradation <5% under ambient conditions over 12 months, though photodegradation occurs under UV light (λ = 254 nm) .
Crystallographic Behavior
X-ray diffraction of structurally related isoxazoles reveals monoclinic crystal systems with P2₁/c space groups. Hydrogen-bonding networks between carboxylic acid groups (if present) form inversion dimers, stabilizing the lattice .
Pharmacological Applications
Analgesic Activity
Sangale et al. (2023) evaluated dihydroisoxazole analogs using Eddy’s hot plate method, observing a 58% increase in reaction latency at 50 mg/kg doses compared to controls. Mechanistic studies suggest cyclooxygenase-2 (COX-2) inhibition as a potential pathway, though direct evidence remains elusive .
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 32 μg/mL), the compound outperforms ciprofloxacin (MIC = 64 μg/mL) in agar diffusion assays, attributed to membrane disruption via lipophilic phenyl groups .
Computational and Structure-Activity Relationship (SAR) Insights
Docking Simulations
Molecular docking into COX-2 (PDB: 5IKT) predicts a binding affinity of -8.2 kcal/mol, with hydrogen bonds between the methoxy oxygen and Arg120/His90 residues. Substituent modifications at the phenyl ring’s para position (e.g., -Br, -NO₂) enhance affinity by 15–20% .
Quantitative SAR (QSAR) Models
Hansch analysis correlates logP values (2.8–3.4) with analgesic ED₅₀ (r² = 0.76), suggesting lipophilicity as a critical determinant of blood-brain barrier penetration .
Industrial and Agrochemical Relevance
Patent filings (WIPO: SID 395976460) disclose herbicidal activity against Amaranthus retroflexus (LD₅₀ = 12 μg/mL), though environmental persistence (>60 days soil half-life) raises ecotoxicity concerns .
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